molecular formula C4H4F3NO2 B13025433 (S)-4-(Trifluoromethyl)oxazolidin-2-one

(S)-4-(Trifluoromethyl)oxazolidin-2-one

Katalognummer: B13025433
Molekulargewicht: 155.08 g/mol
InChI-Schlüssel: AOOOOLXZRHYHCP-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Trifluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a trifluoromethyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chiral amino alcohol with a trifluoromethyl ketone, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction may produce amino alcohols .

Wissenschaftliche Forschungsanwendungen

(S)-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-(Trifluoromethyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other oxazolidinone derivatives and contributes to its potential as a versatile compound in various applications .

Eigenschaften

Molekularformel

C4H4F3NO2

Molekulargewicht

155.08 g/mol

IUPAC-Name

(4S)-4-(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m0/s1

InChI-Schlüssel

AOOOOLXZRHYHCP-REOHCLBHSA-N

Isomerische SMILES

C1[C@H](NC(=O)O1)C(F)(F)F

Kanonische SMILES

C1C(NC(=O)O1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.